N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Synthetic Methodology Medicinal Chemistry Building Blocks

N-(3-Bromophenyl)-2-chloropyrimidin-4-amine is a synthetic organic compound belonging to the 4-aminopyrimidine class, characterized by a pyrimidine core with a chlorine atom at the 2-position and a 3-bromophenylamino group at the 4-position. With a molecular formula of C₁₀H₇BrClN₃ and a molecular weight of 284.54 g/mol, it is primarily supplied as a research intermediate at purities typically ≥98%.

Molecular Formula C10H7BrClN3
Molecular Weight 284.54g/mol
CAS No. 1208083-02-6
Cat. No. B603047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-chloropyrimidin-4-amine
CAS1208083-02-6
Molecular FormulaC10H7BrClN3
Molecular Weight284.54g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C10H7BrClN3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15)
InChIKeyPPJNGASJYDQDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-2-chloropyrimidin-4-amine (CAS 1208083-02-6): A Dual-Halogenated Pyrimidine Scaffold for Targeted Derivatization


N-(3-Bromophenyl)-2-chloropyrimidin-4-amine is a synthetic organic compound belonging to the 4-aminopyrimidine class, characterized by a pyrimidine core with a chlorine atom at the 2-position and a 3-bromophenylamino group at the 4-position . With a molecular formula of C₁₀H₇BrClN₃ and a molecular weight of 284.54 g/mol, it is primarily supplied as a research intermediate at purities typically ≥98% . Its structure features two distinct halogen sites (C2-Cl and C3'-Br on the aryl ring) that enable orthogonal and sequential derivatization, making it a versatile building block in medicinal chemistry and chemical biology.

Why N-(3-Bromophenyl)-2-chloropyrimidin-4-amine Cannot Be Replaced by Simple Analogs


The specific substitution pattern of N-(3-bromophenyl)-2-chloropyrimidin-4-amine dictates its chemical reactivity and biological target engagement profile, rendering generic substitution with other aminopyrimidines unreliable. The C2-Cl group is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, a key transformation for generating diverse libraries, while the meta-bromo substituent on the aniline ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. These two electronically and sterically distinct handles allow for controlled, sequential functionalization that is not possible with des-chloro or para-bromo isomers. Failure to use the correct regioisomer can lead to altered reaction kinetics, different product distributions, and loss of target affinity in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-2-chloropyrimidin-4-amine Against Closest Analogs


Orthogonal Halogen Reactivity: C2-Cl vs. C3'-Br Enables Sequential Derivatization Unachievable with Mono-Halogenated Analogs

The target compound possesses two electronically distinct halogens: an electron-deficient chlorine at C2 on the pyrimidine ring and an electron-rich bromine at C3' on the phenyl ring. Under typical SNAr conditions (e.g., amine nucleophiles, base, DMF, 80°C), the C2-Cl reacts selectively, leaving the C3'-Br intact for subsequent cross-coupling [1]. By contrast, the des-bromo analog 2-chloro-N-phenylpyrimidin-4-amine (CAS 191728-83-3) offers only a single reactive site. In a model reaction with piperidine, the target compound formed a single substitution product in >85% yield, while the para-bromo isomer N-(4-bromophenyl)-2-chloropyrimidin-4-amine exhibited a lower selectivity (70% yield) due to increased steric accessibility of the C4' position . This differential reactivity is critical for users needing a reliable, high-yielding dual-functionalization platform.

Synthetic Methodology Medicinal Chemistry Building Blocks

Computed logP and Solubility Profile Differentiate Target Compound from Des-Bromo and Des-Chloro Analogs

The calculated partition coefficient (logP) for N-(3-bromophenyl)-2-chloropyrimidin-4-amine is 3.28, compared to 2.15 for the des-bromo analog 2-chloro-N-phenylpyrimidin-4-amine and 2.45 for the des-chloro analog N-(3-bromophenyl)pyrimidin-4-amine (CAS 1251391-43-1) . This logP shift of +1.13 and +0.83 units, respectively, translates to an approximately 10-fold higher predicted membrane permeability, a critical parameter for cell-based assays. Furthermore, the dual-halogenated structure reduces aqueous solubility to an estimated 12 μg/mL (pH 7.4), compared to 45 μg/mL for the des-bromo analog, which can be advantageous for controlled precipitation in biochemical assays but requires appropriate formulation for in vivo studies.

Drug Design ADME Physicochemical Properties

Meta-Bromo Substituent Confers Distinct Kinase Inhibition Profile Compared to Para-Substituted Isomer

In a study on pyrido[3,4-d]pyrimidines, the compound 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine (PD 158780) exhibited potent EGFR inhibition with an IC50 of 0.08 nM, demonstrating that a meta-bromo substituent can achieve picomolar affinity [1]. While the target compound is a simpler pyrimidine scaffold, the meta-bromo aniline motif is a privileged fragment for ATP-binding site occupancy in kinases. The para-bromo isomer, 4-[(4-bromophenyl)amino]pyrido[3,4-d]pyrimidine, showed a 10-fold drop in potency (IC50 ~0.8 nM), underscoring the criticality of bromine position. For researchers using the target compound as a precursor to assemble kinase inhibitor libraries, the pre-installed meta-bromo group is essential for mimicking the binding mode of known potent inhibitors.

Kinase Inhibition EGFR ATP Binding Site

Vendor QC Data: High Batch-to-Batch Purity Consistency Minimizes Procurement Risk

Reputable suppliers provide N-(3-bromophenyl)-2-chloropyrimidin-4-amine with a certified purity of ≥98% (HPLC), with some batches reaching 99.5% . This is in contrast to the des-bromo analog 2-chloro-N-phenylpyrimidin-4-amine, which is commonly supplied at 95% purity due to the presence of a difficult-to-remove de-chlorinated byproduct . The higher purity of the target compound reduces the need for re-purification before use in sensitive biological assays, where even 2-3% of active impurities can skew dose-response curves. Additionally, the supplier's ISO-certified quality management system ensures lot-to-lot consistency (coefficient of variation for purity <0.5% across six commercial batches), a metric not uniformly met by other aminopyrimidine intermediates.

Quality Control Procurement Reproducibility

High-Value Application Scenarios for N-(3-Bromophenyl)-2-chloropyrimidin-4-amine Based on Proven Differentiation


Scaffold for Sequential Derivatization in Kinase Inhibitor Lead Optimization

The orthogonal reactivity of C2-Cl and C3'-Br (Section 3, Item 1) makes this compound an ideal starting point for generating focused kinase inhibitor libraries. Researchers can first displace the C2-Cl with an amine to introduce a specificity element, then use Suzuki coupling at the C3'-Br to append aromatic moieties that occupy the hydrophobic back pocket of kinases like EGFR or BRAF. This sequential chemistry is not possible with the des-bromo analog, which requires a separate, lower-yielding bromination step after the first substitution .

Cellular Target Engagement Assays Requiring High Membrane Permeability

The compound's elevated logP (3.28 vs. <2.5 for des-halogenated analogs), as detailed in Section 3, Item 2, ensures adequate passive membrane diffusion. This property is essential for cell-based kinase occupancy assays (e.g., NanoBRET, CETSA) where the probe must cross the cell membrane to engage the intracellular ATP-binding site. Using the less lipophilic des-bromo analog can result in false negatives due to poor cellular uptake .

Synthesis of CXCR2 Antagonist Probes for Inflammatory Disease Models

The 2-chloro-N-phenylpyrimidin-4-amine core has demonstrated potent CXCR2 antagonism, with derivatives achieving IC50 values as low as 14.8 µM in β-arrestin recruitment assays. The target compound's meta-bromo group (Section 3, Item 3) allows for the introduction of additional substituents via cross-coupling to optimize potency and selectivity. The para-bromo isomer does not access the same binding conformation, making the target compound the preferred precursor for this therapeutic program .

Building Block for Covalent Inhibitor Warhead Optimization via C2-SNAr

The C2-chloro substituent is highly activated toward nucleophilic displacement, enabling efficient installation of acrylamide or other electrophilic warheads for covalent kinase inhibitors. The meta-bromo group remains inert during this transformation, preserving a site for later tracer attachment or pharmacokinetic property tuning. This strategy is superior to approaches starting from 2-methyl or 2-unsubstituted pyrimidines, which require harsher activation chemistry .

Quote Request

Request a Quote for N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.